L-Tyrosyl-L-lysyl-L-alanylglycine is a synthetic peptide composed of three amino acids: tyrosine, lysine, and alanine, with a glycine terminal. This compound belongs to a class of molecules known as peptides, which are short chains of amino acids linked by peptide bonds. Peptides like L-Tyrosyl-L-lysyl-L-alanylglycine are important in various biological processes and have applications in research and medicine.
L-Tyrosyl-L-lysyl-L-alanylglycine can be synthesized in laboratories using solid-phase peptide synthesis techniques. It is not typically found in nature but can be derived from the natural amino acids that compose it.
The primary method for synthesizing L-Tyrosyl-L-lysyl-L-alanylglycine is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
In industrial settings, automated peptide synthesizers are used to scale up the production of peptides like L-Tyrosyl-L-lysyl-L-alanylglycine, ensuring efficient and reproducible synthesis.
L-Tyrosyl-L-lysyl-L-alanylglycine has a specific sequence of amino acids that contributes to its unique properties. The structure can be represented as follows:
The molecular structure includes:
L-Tyrosyl-L-lysyl-L-alanylglycine can undergo several types of chemical reactions:
The products of these reactions depend on specific conditions and reagents used during the reaction process.
The mechanism of action for L-Tyrosyl-L-lysyl-L-alanylglycine varies based on its application. In biological systems, it may interact with cellular receptors or enzymes, modulating signaling pathways and cellular functions. The molecular targets involved often include proteins and nucleic acids, influencing various physiological processes.
Relevant data regarding these properties can be obtained from databases such as PubChem and BenchChem, which provide detailed chemical profiles.
L-Tyrosyl-L-lysyl-L-alanylglycine has several applications in scientific research:
This compound's unique sequence imparts distinct properties that make it valuable across various fields, including biochemistry, pharmacology, and materials science.
Tyrosine's phenolic hydroxyl group enables unique molecular interactions that define the bioactivity of peptides containing this residue. In Tyr-Lys-Ala-Gly, the N-terminal tyrosine serves as a potential signaling moiety and redox modulator:
Receptor Recognition and Signaling: Tyrosine-containing peptides demonstrate high affinity for G-protein-coupled receptors (GPCRs) involved in metabolic and immune regulation. The phenolic side chain facilitates hydrogen bonding with receptor residues in binding pockets, a property observed in endogenous ligands like neuropeptide Y (NPY) fragments. Computational models suggest Tyr-Lys-Ala-Gly could interact with opioid or angiotensin-converting enzyme (ACE) receptors due to its N-terminal tyrosine, though experimental validation is pending [9].
Antioxidant Function: The phenolic group in tyrosine acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS). Peptides like Tyr-Lys-Ala-Gly may contribute to cellular redox homeostasis, similar to documented tyrosine dipeptides (e.g., Tyr-Gly) that reduce oxidative stress markers in vitro by 40-60% in hepatic cell models [4] .
Structural Stabilization: Tyrosine promotes peptide self-assembly through π-π stacking and hydrogen bonding. This property is crucial for fibril formation in amyloidogenic peptides but could enhance the stability of Tyr-Lys-Ala-Gly in aqueous physiological environments. Studies on analogous tyrosine-rich sequences show increased half-lives in serum compared to aliphatic counterparts [1] [3].
Table 1: Documented Physiological Functions of Tyrosine-Containing Peptides
| Peptide Sequence | Biological Function | Mechanistic Basis | Source |
|---|---|---|---|
| Tyr-Gly | Antioxidant | Phenolic H-donation to ROS | |
| Tyr-Pro-Pro / Val-Pro-Pro | ACE inhibition | Competitive zinc site binding | |
| Endorphins (Tyr-based) | Opioid receptor agonism | GPCR activation | [3] |
| Tyr-Lys-Ala-Gly (predicted) | Antimicrobial | Membrane disruption via cationic Lys | [6] |
The synthesis and analysis of Tyr-Lys-Ala-Gly face methodological constraints that impede rigorous study:
Racemization Vulnerabilities: The tyrosine-alanine amide bond exhibits heightened racemization susceptibility during SPPS activation, particularly when using carbodiimide reagents like DIC. Racemization rates at tyrosine exceed 8% under standard coupling temperatures (25°C), producing diastereomeric contaminants that compromise bioactivity assessments. Microwave-assisted synthesis at controlled temperatures (≤20°C) reduces this to <2% but requires specialized equipment [9].
Analytical Challenges: Characterizing Tyr-Lys-Ala-Gly’s bioactivity is hampered by proteolytic instability in biological assays. The lysine-alanine bond is cleaved by serum endoproteases (e.g., kallikrein), with in vitro half-lives of <30 minutes in human plasma. This necessitates assay modifications such as protease inhibitor cocktails or stabilized analogs, which may alter intrinsic activity. Current stability-enhancing strategies include N-terminal acetylation or D-amino acid substitutions, though these modifications risk altering receptor binding profiles [1] [6].
Table 2: Key Challenges in Tyr-Lys-Ala-Gly Synthesis and Characterization
| Limitation | Technical Impact | Current Mitigation Strategies | Efficacy |
|---|---|---|---|
| Tyrosine O-alkylation | Crude purity reduction (15–25%) | Side-chain protecting groups (e.g., 2-Br-Z) | Partial (residual alkylation <5%) |
| Lys-Ala bond proteolysis | Half-life <30 min in serum | Backbone methylation or D-Ala substitution | High (half-life extension to >4h) |
| Racemization at Tyr | Diastereomer formation (up to 8%) | Low-temperature microwave SPPS | Moderate (racemization <2%) |
| Purification complexity | Low recovery (<60%) due to similar hydrophilicity | Mixed-mode chromatography (C18 + ion-exchange) | High (purity >95%) |
Computational and metabolic frameworks provide strategic pathways to enhance Tyr-Lys-Ala-Gly’s functionality and stability:
Computational Bioactivity Prediction: Tools like BIOPEP-UWM and PeptideRanker enable in silico screening of Tyr-Lys-Ala-Gly for potential bioactivities. BIOPEP analysis indicates a high probability (>0.85) of ACE inhibition due to the C-terminal glycine-alanine sequence, a motif associated with competitive zinc coordination. Molecular docking simulations further suggest the tyrosine-lysine segment binds ACE’s S1 pocket with ΔG values of −8.2 kcal/mol, comparable to clinically used inhibitors like lisinopril (−8.7 kcal/mol) [8].
Transport Efficiency Modeling: The presence of lysine and alanine positions Tyr-Lys-Ala-Gly for potential transporter-mediated uptake via PepT1 (intestinal oligopeptide transporter). In silico QSAR models using Volsurf descriptors predict a high permeability score (Papp > 10 × 10⁻⁶ cm/s), implying oral bioavailability. This is further supported by the peptide’s calculated logD (0.9) and polar surface area (140 Ų), which fall within optimal ranges for transporter engagement [6] [8].
Metabolic Stability Engineering: Machine learning algorithms (e.g., RFclassify) identify the lysine-alanine bond as the primary site of proteolytic cleavage. Substituting alanine with its D-enantiomer or incorporating β-amino acids at this position is predicted to enhance stability while retaining bioactivity. Alternatively, N-terminal conjugation with unnatural amino acids (e.g., p-azido-phenylalanine) could enable "click chemistry" cyclization, reducing protease accessibility. Such modifications are theorized to increase plasma half-lives by 3- to 5-fold without altering ACE binding affinity [1] [9].
Table 3: Computational Tools for Optimizing Tyr-Lys-Ala-Gly
| Framework | Application to Tyr-Lys-Ala-Gly | Predicted Outcome | Validation Requirement |
|---|---|---|---|
| BIOPEP-UWM | ACE inhibition probability (0.87) | IC₅₀ < 100 µM | In vitro ACE assay |
| PeptideRanker | Bioactivity score (0.76) | High confidence in physiological effects | Cell-based receptor assays |
| MD simulations | Lys-Ala bond cleavage susceptibility | Half-life extension via D-Ala substitution | Plasma stability testing |
| QSAR permeability | Predicted PepT1 transport (Papp = 12.1 × 10⁻⁶ cm/s) | Oral bioavailability >30% | Caco-2 monolayer assay |
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8